Propanamide, 2-amino-N-8-quinolinyl-, (2S)-
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Overview
Description
Propanamide, 2-amino-N-8-quinolinyl-, (2S)- is a chemical compound with a unique structure that includes both an amide and an amino group attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-8-quinolinyl-, (2S)- typically involves the reaction of 2-aminoquinoline with a suitable propanamide derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-amino-N-8-quinolinyl-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Propanamide, 2-amino-N-8-quinolinyl-, (2S)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Propanamide, 2-amino-N-8-quinolinyl-, (2S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide compound without the quinoline ring.
2-Aminoquinoline: A compound with a similar quinoline structure but without the propanamide group.
N-8-Quinolinylpropanamide: A compound with a similar structure but lacking the amino group.
Uniqueness
Propanamide, 2-amino-N-8-quinolinyl-, (2S)- is unique due to the combination of its functional groups and its chiral center. This combination can confer specific biological activities and chemical reactivity that are not present in the similar compounds listed above.
Properties
CAS No. |
587832-37-9 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-amino-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C12H13N3O/c1-8(13)12(16)15-10-6-2-4-9-5-3-7-14-11(9)10/h2-8H,13H2,1H3,(H,15,16)/t8-/m0/s1 |
InChI Key |
ZSXAWWHQDYRCKP-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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